Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate

Catalog No.
S13890347
CAS No.
M.F
C18H34N2O5
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)e...

Product Name

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate

IUPAC Name

methyl 2-[[4-(hydroxymethyl)cyclohexyl]-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]amino]acetate

Molecular Formula

C18H34N2O5

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C18H34N2O5/c1-18(2,3)25-17(23)19(4)10-11-20(12-16(22)24-5)15-8-6-14(13-21)7-9-15/h14-15,21H,6-13H2,1-5H3

InChI Key

IXQVGOSEUUHCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(CC(=O)OC)C1CCC(CC1)CO

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)amino)acetate is a complex organic compound with the molecular formula C18H32N2O5C_{18}H_{32}N_{2}O_{5} and a molecular weight of approximately 356.46 g/mol. This compound features a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amino groups during

Typical of amines and esters:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, liberating the amine functionality for further reactions.
  • Esterification: The acetate group can undergo hydrolysis in the presence of water or base, converting it into the corresponding acid.
  • Nucleophilic Substitution: The amine groups can react with electrophiles, allowing for the synthesis of more complex molecules.

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)amino)acetate exhibits potential biological activities due to its structural features. Compounds with similar structures often show:

  • Antitumor Activity: Many derivatives have been investigated for their ability to inhibit cancer cell growth.
  • Antimicrobial Properties: Some related compounds demonstrate effectiveness against various bacterial strains.
  • Neuroprotective Effects: The cyclohexyl moiety may contribute to neuroprotective properties, making it a candidate for neurological disorder treatments.

Several synthetic routes can be employed to produce methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)amino)acetate:

  • Boc Protection: Start with the appropriate amine and react it with tert-butoxycarbonyl anhydride to form the protected amine.
  • Alkylation: Introduce the ethyl chain through alkylation using suitable alkyl halides.
  • Acetate Formation: Finally, react the resulting amine with methyl acetate under acidic conditions to yield the final product.

This compound has potential applications in:

  • Pharmaceutical Development: As a precursor in the synthesis of bioactive molecules.
  • Chemical Biology: Used in studying enzyme interactions and pathways due to its ability to modify protein structures.
  • Material Science: Potential use in creating polymers or materials with specific properties due to its unique functional groups.

Interaction studies involving methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)amino)acetate focus on its binding affinity and efficacy in biological systems. These studies often utilize:

  • In vitro assays: To determine cytotoxicity and interaction with cellular targets.
  • Molecular docking studies: To predict how this compound interacts at the molecular level with proteins or enzymes.

Several compounds share structural similarities with methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)amino)acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetateC9H17NO4C_{9}H_{17}NO_{4}Simpler structure without cyclohexyl moiety
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)-2-(piperidin-4-yl)acetateC13H24N2O4C_{13}H_{24}N_{2}O_{4}Contains piperidine ring
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)-2-(dimethoxyphosphoryl)acetateC10H20NO7PC_{10}H_{20}NO_{7}PIncorporates a dimethoxyphosphoryl group

These compounds highlight the uniqueness of methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)amino)acetate through its specific cyclohexane structure and potential biological activities that may differ from simpler derivatives.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

358.24677219 g/mol

Monoisotopic Mass

358.24677219 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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